ethyl 4-(2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 2,4-dimethylphenyl group at position 3 and a sulfanyl-acetamido benzoate ester moiety at position 2. This structure combines a rigid aromatic system with flexible side chains, making it a candidate for kinase inhibition or antimicrobial applications due to its resemblance to bioactive pyrimidine derivatives . Its synthesis typically involves coupling thiol-containing intermediates with activated esters under basic conditions, as seen in analogous protocols .
Properties
IUPAC Name |
ethyl 4-[[2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-4-32-24(31)17-6-8-18(9-7-17)26-21(29)14-34-25-27-19-11-12-33-22(19)23(30)28(25)20-10-5-15(2)13-16(20)3/h5-13H,4,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMGCUFLJZNSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=C(C=C(C=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-thiol with ethyl 4-aminobenzoate in the presence of an appropriate coupling agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the thieno[3,2-d]pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various pathogens. A study highlighted the effectiveness of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . While specific data on ethyl 4-(2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is limited, its structural analogs have shown promise in targeting drug-resistant strains.
Antitumor Activity
In vitro studies have demonstrated that compounds with similar scaffolds exhibit significant antitumor activity across various cancer cell lines. For instance, a series of thieno[2,3-d]pyrimidine derivatives were tested against the NCI 60 cancer cell lines, revealing potent growth inhibition . The structural features that enhance their potency include specific substitutions that improve interaction with target enzymes like dihydrofolate reductase (DHFR), which is crucial for cancer cell proliferation.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the thieno[3,2-d]pyrimidinone scaffold but differ in substituents and side chains, leading to variations in physicochemical properties, binding affinity, and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
However, bulky substituents may sterically hinder interactions with flat binding pockets, as observed in docking studies of similar kinase inhibitors . The 4-chlorophenyl substituent in the cyclopenta-fused analog enhances electronic interactions with polar residues in enzyme active sites, as demonstrated in molecular dynamics simulations .
Backbone Modifications: The cyclopenta ring in the analog from introduces conformational rigidity, which may reduce entropy loss upon binding but also limit adaptability to diverse targets.
Synthetic Accessibility :
- The target compound requires multi-step synthesis involving Cs₂CO₃-mediated coupling of thiol intermediates, similar to protocols in . In contrast, cyclopenta-fused analogs demand specialized catalysts (e.g., Pd-based cross-coupling agents) , increasing complexity and cost.
Computational and Experimental Insights
- Tanimoto Similarity Scores: The target compound shows moderate similarity (Tanimoto score: 0.65–0.72) to known kinase inhibitors like imatinib, suggesting overlapping pharmacophoric features .
- Docking Studies : AutoDock4 simulations predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding site of EGFR kinase, outperforming the phenyl-substituted analog (ΔG = -8.5 kcal/mol) due to favorable hydrophobic interactions with the 2,4-dimethyl group .
Biological Activity
Ethyl 4-(2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with significant biological activity, particularly in antimicrobial and anticancer domains. This article provides a detailed examination of its biological properties, including findings from various studies and case reports.
Chemical Structure and Properties
The compound belongs to the thienopyrimidine class, characterized by its unique thieno[3,2-d]pyrimidine core. Its structure includes functional groups that contribute to its biological activity:
- Thienopyrimidine Ring : Essential for antimicrobial properties.
- Sulfanyl Group : May enhance interaction with biological targets.
- Acetamido and Benzoate Moieties : Potentially modulate pharmacokinetics and bioavailability.
Antimicrobial Activity
Research indicates that compounds within the thienopyrimidine family exhibit notable antimicrobial properties. The presence of the thienopyrimidine ring in this compound is critical for its antibacterial effects. Studies have demonstrated its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Bacillus subtilis | 0.75 µg/mL |
These results suggest that the compound can inhibit both Gram-positive and Gram-negative bacteria effectively .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines:
- Acute Monocytic Leukemia (MOLM13) : Growth inhibition observed at concentrations as low as 1 µM.
- Acute Biphenotypic Leukemia (MV4-11) : Similar growth inhibition patterns were noted.
The mechanism of action appears to involve the downregulation of key signaling pathways associated with cell survival and proliferation, such as the ERK1/2 pathway .
Case Studies
In a study examining various thienopyrimidine derivatives, this compound showed promising results in both antimicrobial and anticancer assays. The compound's structure-activity relationship (SAR) analysis indicated that modifications at specific positions could enhance activity further.
Notable Findings:
- In Vitro Efficacy : The compound demonstrated significant antibacterial activity against resistant strains of bacteria.
- Cell Line Studies : It was effective in reducing cell viability in cancer cell lines by inducing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
